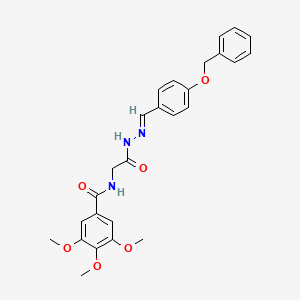![molecular formula C21H20N2O2S B11556838 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate](/img/structure/B11556838.png)
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a carbamothioate moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-carbonyl chloride. This intermediate is then reacted with 3-aminophenylpropylcarbamate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitric acid, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The pathways involved may include inhibition of protein synthesis, interference with signal transduction, or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds share structural similarities and exhibit comparable biological activities.
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another compound with a naphthalene ring, known for its fungicidal properties.
Uniqueness
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N2O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-propylcarbamothioate |
InChI |
InChI=1S/C21H20N2O2S/c1-2-13-22-21(26)25-17-10-5-9-16(14-17)20(24)23-19-12-6-8-15-7-3-4-11-18(15)19/h3-12,14H,2,13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
MLQOGOFBKIJKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11556759.png)
![2-(2-bromophenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556767.png)
![N'-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11556770.png)
![3-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11556773.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556776.png)
![4,4'-methanediylbis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11556787.png)
![N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide](/img/structure/B11556792.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556800.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11556804.png)

![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556820.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11556834.png)
